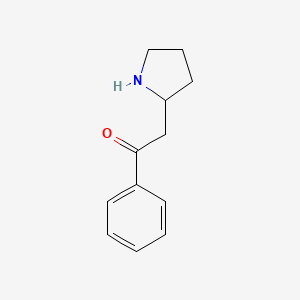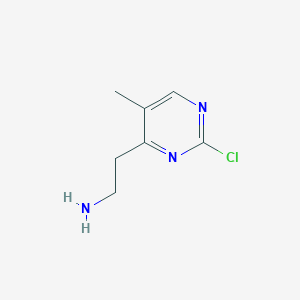
2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine is a chemical compound with the molecular formula C7H10ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine typically involves the reaction of 2-chloro-5-methylpyrimidine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methylpyrimidine: A precursor in the synthesis of 2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine.
2-(2-Chloro-5-methylpyridin-4-yl)ethanamine: A structurally similar compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H10ClN3 |
|---|---|
Poids moléculaire |
171.63 g/mol |
Nom IUPAC |
2-(2-chloro-5-methylpyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C7H10ClN3/c1-5-4-10-7(8)11-6(5)2-3-9/h4H,2-3,9H2,1H3 |
Clé InChI |
TTXBYPHJONRYOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1CCN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


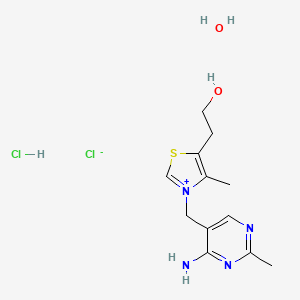
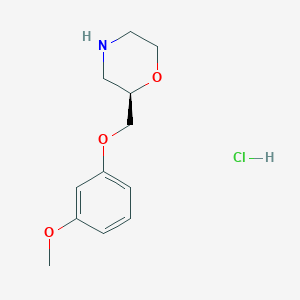
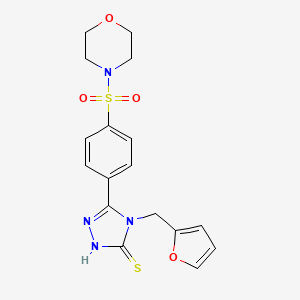
![2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B15053460.png)
![tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B15053468.png)
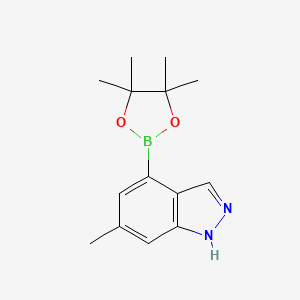
![6-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B15053492.png)
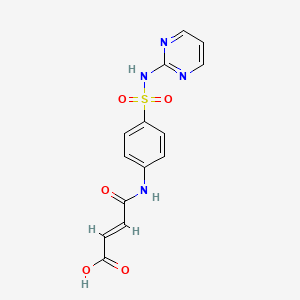
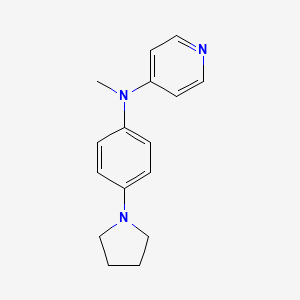
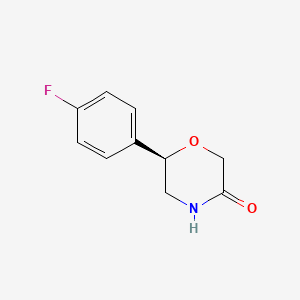
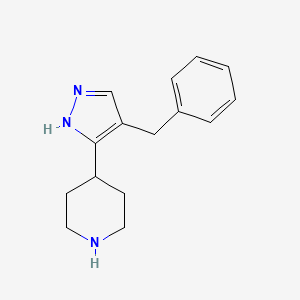
![Octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B15053526.png)
